N-(4-hydroxyphenyl)pentanamide
Overview
Description
“N-(4-hydroxyphenyl)pentanamide” is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a Monoisotopic mass of 193.110275 Da .
Molecular Structure Analysis
The InChI code for “N-(4-hydroxyphenyl)pentanamide” is 1S/C11H15NO2/c1-2-3-4-11(14)12-9-5-7-10(13)8-6-9/h5-8,13H,2-4H2,1H3,(H,12,14) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(4-hydroxyphenyl)pentanamide” has a molecular weight of 193.24200 . The compound has a PSA of 49.33000 and a LogP of 2.59390 .Scientific Research Applications
1. Antiviral Activity Against Dengue Virus
- Application Summary: N-(4-hydroxyphenyl)pentanamide (4-HPR, or fenretinide) has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses, including the dengue virus .
- Methods of Application: The study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . It compared this to an existing formulation for human clinical use for other indications and developed/characterised self-emulsifying lipid-based formulations of 4-HPR to enhance 4-HPR in vivo exposure .
- Results: Pharmacokinetic analysis suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved > 3-fold improvement . Additionally, 4-HPR exposure was found to be limited by both solubility and first-pass intestinal elimination but could be improved through inhibition of cytochrome P450 (CYP) metabolism .
2. Neuropeptide Y Y1 Receptor Antagonist
- Application Summary: 5-Carbamimidamido-2-(2,2-diphenylacetamido)-N-[(4-hydroxyphenyl)methyl]pentanamide (BIBP 3226) is a selective NPY Y1 receptor antagonist . Neuropeptide Y (NPY) is a peptide widely distributed throughout the body that is involved in various physiological processes, including the regulation of feeding behavior and energy homeostasis .
3. Antiviral Activity Against a Range of Flaviviruses
- Application Summary: N-(4-hydroxyphenyl)pentanamide (4-HPR, or fenretinide) has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses .
- Methods of Application: The study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . It compared this to an existing formulation for human clinical use for other indications and developed/characterised self-emulsifying lipid-based formulations of 4-HPR to enhance 4-HPR in vivo exposure .
- Results: Pharmacokinetic analysis suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved > 3-fold improvement . Additionally, 4-HPR exposure was found to be limited by both solubility and first-pass intestinal elimination but could be improved through inhibition of cytochrome P450 (CYP) metabolism .
4. Biomedical Potential of Chitosan-N-(4-hydroxyphenyl)-methacrylamide Conjugate
- Application Summary: A green method was developed to fabricate a novel CS modified N-(4-hydroxyphenyl)-methacrylamide conjugate (CSNHMA) and to evaluate its biomedical potential .
- Methods of Application: CSNHMA has been prepared by a simple method via aza Michael addition reaction between CS and N-(4-hydroxyphenyl)-methacrylamide (NHMA) in ethanol .
5. Treatment of Toxocara Canis Infections
- Application Summary: N-(4-hydroxyphenyl)pentanamide has been evaluated in vitro against the nematode Toxocara canis, a common ascarid roundworm of domestic animals that can infect humans .
- Results: Similar to albendazole, bioassays showed that N-(4-hydroxyphenyl)pentanamide affected the viability of parasites in a time- and concentration-dependent manner . It displayed a profile of lower cytotoxicity to human and animal cell lines than albendazole .
6. Drug and Gene Carrier
Safety And Hazards
Future Directions
“N-(4-hydroxyphenyl)pentanamide” has been involved in various research studies . A compound with a similar structure, “N-(4-hydroxyphenyl)retinamide” or fenretinide, has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . This suggests potential future directions for the study and application of “N-(4-hydroxyphenyl)pentanamide”.
properties
IUPAC Name |
N-(4-hydroxyphenyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-11(14)12-9-5-7-10(13)8-6-9/h5-8,13H,2-4H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUFUUFLTKLBOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364998 | |
Record name | N-(4-hydroxyphenyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)pentanamide | |
CAS RN |
84928-26-7 | |
Record name | N-(4-hydroxyphenyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.